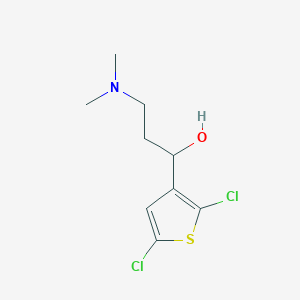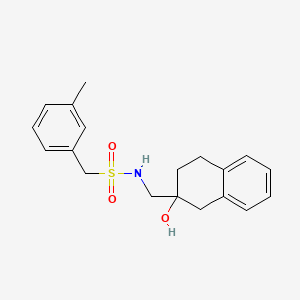
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol is an organic compound that belongs to the class of thienyl alcohols This compound is characterized by the presence of a thienyl ring substituted with two chlorine atoms at the 2 and 5 positions, a dimethylamino group, and a propanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol can be synthesized through a multi-step process involving the following key steps:
Formation of the Thienyl Ring: The synthesis begins with the preparation of the thienyl ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: The thienyl ring is then chlorinated at the 2 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, typically using dimethylamine and a suitable leaving group.
Attachment of the Propanol Moiety: The final step involves the attachment of the propanol moiety to the thienyl ring, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: NaOCH₃, NaOEt, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-1-propanol can be compared with other similar compounds, such as:
1-(2,5-Dichloro-3-thienyl)-2-(dimethylamino)-1-propanol: Differing in the position of the propanol moiety.
1-(2,5-Dichloro-3-thienyl)-3-(methylamino)-1-propanol: Differing in the substitution of the amino group.
1-(2,5-Dichloro-3-thienyl)-3-(dimethylamino)-2-propanol: Differing in the position of the amino group.
Uniqueness: this compound is unique due to its specific substitution pattern on the thienyl ring and the presence of both dimethylamino and propanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl2NOS/c1-12(2)4-3-7(13)6-5-8(10)14-9(6)11/h5,7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMZCGBHWBPQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=C(SC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2681099.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2681101.png)
![5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2681102.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)

![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)

![N-(adamantan-1-yl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

